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Quassin

Cat. No.: B7821373
M. Wt: 388.5 g/mol
InChI Key: IOSXSVZRTUWBHC-UHFFFAOYSA-N
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Description

Overview of Quassin (B1678622) as a D-Nor-Triterpenoid

This compound is classified as a D-nor-triterpenoid lactone. wikipedia.orgwikipedia.org Triterpenoids are a large class of natural products composed of six isoprene (B109036) units, typically having a skeleton of 30 carbon atoms. Quassinoids, however, are degraded triterpenoids, meaning they are derived from a triterpene precursor but have lost some carbon atoms during biosynthesis. wikipedia.orgnumberanalytics.comresearchgate.net In the case of this compound, although its skeleton contains 20 carbon atoms, it is considered a triterpene lactone derived from euphol (B7945317) by the loss of 10 carbon atoms, including C4. wikipedia.org This structural modification leads to the characteristic D-nor-triterpenoid framework. This compound has a molecular formula of C₂₂H₂₈O₆ and a molecular weight of approximately 388.45 g/mol . biosynth.comcaymanchem.comcymitquimica.comtargetmol.com It is described as a white, bitter, crystalline substance. wikipedia.org

Historical Context of Quassinoid Discovery and Isolation

The history of quassinoids dates back to the 19th century, with the initial focus on the intensely bitter taste of plants from the Simaroubaceae family. numberanalytics.comresearchgate.net The generic term "quassinoids" originates from this compound, which was the first member of this class to be structurally identified. researchgate.net The isolation of this compound itself is attributed to early scientific work in the 1930s. scielo.brscielo.br E.P. Clark successfully isolated this compound from Quassia amara in 1937. wikipedia.orgscielo.brdrugfuture.com The structural elucidation of this compound followed later, being determined in 1961 by Valenta and collaborators, utilizing techniques such as Nuclear Magnetic Resonance (NMR). wikipedia.orgscielo.brdrugfuture.com Another significant quassinoid, neothis compound, was also among the first to be isolated and identified from Quassia amara. scielo.brscielo.br Picrasma excelsa is another plant species from which this compound and neothis compound have been isolated. biosynth.comgoogle.com The isolation process typically involves the extraction of these compounds from the wood and bark of the plants. biosynth.comgoogle.comgoogle.com Early methods for isolating this compound and neothis compound from Quassia amara and Picrasma excelsa involved hot water extraction, treatment with lead acetate (B1210297) and carbon, and crystallization from aqueous methanol. google.com

Classification and Structural Diversity within the Quassinoid Family

Quassinoids are a diverse group of compounds, and their classification is primarily based on the number of carbon atoms in their basic skeleton. They are generally categorized into five main types: C18, C19, C20, C22, and C25. wikipedia.orgresearchgate.netnih.govfoodb.ca Some classifications also include a C26 type. mdpi.com The structural diversity within the quassinoid family arises from variations in their carbon skeletons, the presence of different functional groups (such as hydroxyl, carbonyl, and ester groups), and differences in their stereochemistry. numberanalytics.com

This compound itself is often considered one of the simpler quassinoids, despite its complex stereochemistry and functional group arrangement. numberanalytics.com Most isolated quassinoids possess a twenty-carbon skeleton (C20). scielo.brscielo.br Examples of notable quassinoids beyond this compound include simarinolide, ailanthone, bruceantin (B1667948), and simalikalactone D. numberanalytics.comscielo.brnumberanalytics.com These compounds exhibit structural variations that contribute to their distinct biological activities. For instance, bruceantin is known for its complex structure featuring multiple rings and chiral centers. numberanalytics.com Ailanthone is a well-known bioactive secondary metabolite isolated from Ailanthus altissima, primarily belonging to the C20 class with a δ-lactone moiety. nih.gov Over 200 natural quassinoids have been identified and isolated from approximately 34 species across 14 genera of the Simaroubaceae family. researchgate.netnih.gov

Table 1: General Classification of Quassinoids based on Carbon Skeleton

Quassinoid TypeNumber of Carbon Atoms
C1818
C1919
C2020
C2222
C2525
C2626

Note: While C26 is sometimes included, the primary classification often focuses on C18, C19, C20, C22, and C25. wikipedia.orgresearchgate.netnih.govfoodb.camdpi.com

Table 2: Examples of Notable Quassinoids and their Sources

QuassinoidSource Plant(s)
This compoundQuassia amara, Picrasma excelsa wikipedia.orgbiosynth.comcymitquimica.comdrugfuture.comgoogle.com
Neothis compoundQuassia amara, Picrasma excelsa scielo.brscielo.brgoogle.comeuropa.eu
SimarinolideSimarouba species numberanalytics.com
AilanthoneAilanthus altissima numberanalytics.comnih.gov
BruceantinBrucea javanica wikipedia.orgnumberanalytics.com
Simalikalactone DQuassia africana, Simarouba species wikipedia.orgscielo.br

Quassinoids can be considered a taxonomic marker for the Simaroubaceae family due to their abundance and almost exclusive synthesis within this group of plants. scielo.br

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H28O6 B7821373 Quassin

Properties

IUPAC Name

4,15-dimethoxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadeca-4,14-diene-3,11,16-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O6/c1-10-7-14(26-5)20(25)22(4)12(10)8-15-21(3)13(9-16(23)28-15)11(2)18(27-6)17(24)19(21)22/h7,10,12-13,15,19H,8-9H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOSXSVZRTUWBHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=C(C(=O)C2(C1CC3C4(C2C(=O)C(=C(C4CC(=O)O3)C)OC)C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30861626
Record name 2,12-Dimethoxypicrasa-2,12-diene-1,11,16-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30861626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Quassin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036587
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

76-78-8
Record name Picrasa-2,12-diene-1,11,16-trione, 2,12-dimethoxy-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (3aS,6aR,7aS,8S,11aS,11bS,11cS)-1,3a,4,5,6a,7,7a,8,11,11a,11b,11c-dodecahydro-2,10-dimethoxy-3,8,11a,11c-tetramethyldibenzo[de,g]chromene-1,5,11-trione
Source European Chemicals Agency (ECHA)
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Record name Quassin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036587
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

221 - 222 °C
Record name Quassin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036587
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Natural Occurrence and Botanical Origins of Quassinoids

Distribution of Quassin-Producing Plant Species within Simaroubaceae

The Simaroubaceae family has a pantropical distribution, with main centers located in the tropical areas of America, extending to Africa, Madagascar, Asia (Malaysia), and parts of Australia bathed by the Pacific. scielo.brscielo.br Quassinoids, including This compound (B1678622), are widely reported in numerous genera within this family. scielo.brnih.gov Genera known to contain quassinoids include Quassia, Brucea, Picrasma, Castela, Simarouba, and Ailanthus. scielo.brnih.gov

Key Botanical Sources of this compound: Quassia amara and Picrasma excelsa

Two primary botanical sources are historically recognized for their high content of this compound and related quassinoids: Quassia amara L. and Picrasma excelsa (Sw.) Planch. europa.eu

Quassia amara : This species, also known as Surinam Quassia, is a shrub or small tree native to northern South America, including Northern Brazil and the Guyanas, and is also found in Venezuela, Colombia, Argentina, Panama, and Mexico. lsu.edu The dried stem wood of Quassia amara is a significant source of quassinoids. europa.eu The first isolated and identified quassinoids, this compound and neothis compound, were obtained from Quassia amara in the 1930s. scielo.brscielo.br

Picrasma excelsa : Known as Bitter Wood or Jamaica Quassia, Picrasma excelsa is a tree primarily growing in the seasonally dry tropical biome and is native to the West Indies, Costa Rica, El Salvador, Ecuador, and Venezuela. ransomnaturals.com The dried stem wood of Picrasma excelsa is also a key source of quassinoids. europa.euransomnaturals.com While Quassia amara is known to contain this compound, neothis compound, and 18-hydroxythis compound, Picrasma excelsa contains isothis compound (B12779332) (picrasmin) as a major quassinoid, in addition to this compound, neothis compound, and 18-hydroxythis compound. europa.eupharmacy180.com

Extracts from both P. excelsa and Q. amara are used as natural flavorings due to their intense bitterness, which is attributed to the presence of quassinoids. ransomnaturals.com this compound is noted as one of the bitterest substances known, with a bitterness threshold significantly lower than quinine. ransomnaturals.comthegoodscentscompany.com

Identification of Other Quassinoid-Containing Genera (e.g., Ailanthus, Brucea, Eurycoma, Castela)

Beyond Quassia and Picrasma, several other genera within the Simaroubaceae family are recognized as rich sources of quassinoids. scielo.brnih.gov

Ailanthus : The genus Ailanthus, widely distributed in Asia and northern Australia, is a significant source of quassinoids, with more than 60 identified compounds from this genus. researchgate.net Ailanthus altissima, commonly known as the tree of heaven, produces the quassinoid ailanthone, which acts as an allelochemical, inhibiting the growth of surrounding plants. sci-hub.senih.gov

Brucea : Species within the genus Brucea, such as Brucea antidysenterica and Brucea javanica, are known to contain quassinoids like bruceantin (B1667948) and brusatol (B1667952). wikipedia.orgspandidos-publications.comnih.govnih.gov These bruceolides, a type of C20 quassinoid, are prevalent in the genus Brucea. researchgate.net

Eurycoma : Eurycoma longifolia, also known as longjack or tongkat ali, is a plant from which quassinoids like eurycomanone (B114608) have been isolated. wikipedia.orgnih.gov Research has investigated quassinoids from the roots of Eurycoma longifolia. mdpi.com

Castela : The genus Castela also contributes to the diversity of quassinoid sources. scielo.brnih.gov Quassinoids have been isolated from Castela species, including chaparrinone (B1197911) and chaparrin (B1207505) from Castela tortuosa. nih.govnih.gov

This highlights the widespread presence of quassinoids across various genera within the Simaroubaceae family, underscoring their importance as characteristic secondary metabolites of this plant group.

Biosynthesis of Quassinoids

Overview of Triterpenoid (B12794562) Biosynthetic Pathways Leading to Quassinoids

Quassinoids are biosynthesized from triterpenoid precursors, which are ultimately derived from the mevalonate (B85504) (MVA) pathway. numberanalytics.comscholarsresearchlibrary.comoup.com In eukaryotes, the C30 carbon skeleton of triterpenoids and steroids is generated from the precursor 2,3-oxidosqualene (B107256). acs.orgnih.gov This initial cyclization step is catalyzed by enzymes called oxidosqualene cyclases (OSCs). acs.orgnih.gov Following the initial cyclization, the triterpene scaffolds undergo extensive modifications, including oxidation, reduction, and rearrangement reactions, catalyzed by various tailoring enzymes. numberanalytics.comnumberanalytics.comoup.com Quassinoids are considered degraded triterpenoids, implying that their biosynthesis involves the modification and potential loss of parts of the original triterpene skeleton. researchgate.netslideshare.net The primary pathway leading to quassinoid biosynthesis involves terpenoid backbone biosynthesis and sesquiterpenoid and triterpenoid biosynthesis. scholarsresearchlibrary.com

Enzymatic Steps in Early Quassinoid Biosynthesis: Oxidosqualene Cyclase and Cytochrome P450 Monooxygenases

The early steps of quassinoid biosynthesis involve the action of specific enzymes, notably oxidosqualene cyclases (OSCs) and cytochrome P450 monooxygenases (P450s). nih.govnih.govfrontiersin.org The first committed step is catalyzed by an oxidosqualene cyclase, which converts 2,3-oxidosqualene into a tetracyclic triterpene precursor. nih.govnih.gov In the case of quassinoid biosynthesis in Ailanthus altissima, an oxidosqualene cyclase identified as AaOSC2 functions as a tirucalla-7,24-dien-3β-ol synthase, producing tirucalla-7,24-dien-3β-ol from 2,3-oxidosqualene. nih.gov Following this initial cyclization, cytochrome P450 monooxygenases play a crucial role in introducing oxygenations and other modifications to the triterpene skeleton. numberanalytics.comoup.comnih.gov In A. altissima, two P450 enzymes, AaCYP71CD4 and AaCYP71BQ17, are involved in converting tirucalla-7,24-dien-3β-ol into the protolimonoid melianol (B1676181) through sequential oxidations. nih.gov These P450 enzymes are key drivers of triterpene modifications and are recognized as gatekeepers in the pathway bifurcation of industrially important triterpenes. oup.comnih.gov

Protolimonoid Pathway and Shared Intermediates (e.g., Melianol) with Limonoids

Research has revealed that quassinoid biosynthesis follows a protolimonoid pathway, sharing intermediates with the biosynthesis of limonoids. nih.govfrontiersin.orgresearchgate.net A key shared intermediate in both pathways is the protolimonoid melianol. nih.govnih.govresearchgate.net The enzymatic steps leading to melianol from 2,3-oxidosqualene, involving an oxidosqualene cyclase and two cytochrome P450 monooxygenases, are identical in both quassinoid and limonoid biosynthesis. nih.govnih.govresearchgate.net Specifically, the conversion of tirucalla-7,24-dien-3β-ol to melianol is carried out by specific P450 enzymes. nih.gov The presence of melianol as a shared intermediate strongly supports a common evolutionary origin for quassinoids and limonoids. nih.govresearchgate.netuni-hannover.de

Genetic and Transcriptomic Studies of Quassinoid Biosynthetic Enzymes

Genetic and transcriptomic studies have been instrumental in identifying the genes encoding enzymes involved in quassinoid biosynthesis. scholarsresearchlibrary.comnih.govscholarsresearchlibrary.com High-throughput RNA-sequencing technology and transcriptome analysis have been employed to analyze genes in the terpenoid biosynthesis pathway leading to quassinoids in plants like Eurycoma longifolia and Ailanthus altissima. scholarsresearchlibrary.comnih.govscholarsresearchlibrary.com These studies involve correlating metabolic profiles with gene expression across different plant tissues to identify suitable biosynthetic gene candidates. nih.gov For instance, de novo transcriptome sequencing of A. altissima tissues, combined with metabolomic data, allowed for the selection and functional characterization of genes encoding the early enzymes in quassinoid biosynthesis, including the oxidosqualene cyclase (AaOSC2) and the cytochrome P450 monooxygenases (AaCYP71CD4 and AaCYP71BQ17). nih.gov Co-expression analysis is a powerful tool used in these studies to elucidate biosynthetic pathways, as genes encoding enzymes in the same pathway are often co-expressed. nih.govresearchgate.net Transcriptome analysis in E. longifolia identified 154 unigenes potentially related to quassinoid biosynthesis, which were upregulated in mature roots and included genes involved in terpenoid backbone biosynthesis, transcription factors, and cytochrome P450s. scholarsresearchlibrary.comscholarsresearchlibrary.com

Evolutionary Relationship between Quassinoids and Limonoids

The shared protolimonoid pathway, particularly the common intermediate melianol, provides strong evidence for a close evolutionary relationship between quassinoids and limonoids. nih.govnih.govresearchgate.netuni-hannover.de Both classes of compounds are highly modified triterpenoids found in the order Sapindales, with limonoids predominantly in the Meliaceae and Rutaceae families and quassinoids in the Simaroubaceae family. researchgate.netnih.gov The initial enzymatic steps from 2,3-oxidosqualene to melianol are identical in the biosynthesis of both quassinoids and limonoids, implying a shared ancestral pathway up to this intermediate. nih.govnih.govresearchgate.net The diversification into distinct quassinoid and limonoid structures likely occurred through the evolution of different downstream enzymes that modify the melianol intermediate. researchgate.net Phylogenetic analyses of enzymes involved in these pathways, such as sterol isomerases, also support the distribution of quassinoids, limonoids, and related compounds in these specific families within Sapindales. acs.org

Chemical Synthesis and Structural Modifications of Quassin

Total Synthesis Approaches to Quassin (B1678622) and Related Quassinoids

The total synthesis of this compound and related quassinoids presents significant challenges due to their intricate fused and bridged ring systems, multiple stereogenic centers, and dense oxygenation patterns. Over the past several decades, various synthetic strategies have been developed to construct the core tetracyclic framework characteristic of these compounds.

Enantioselective Synthetic Strategies

Enantioselective synthesis of quassinoids is crucial for obtaining compounds with defined stereochemistry, which is often essential for their biological activity. Approaches to enantioselective synthesis have been explored, with one strategy utilizing an efficient and selective annulation initiated by catalytic hydrogen atom transfer from an iron hydride to an alkene. This method has been applied in the enantioselective synthesis of this compound from commercially available starting materials nih.govresearchgate.netthieme-connect.comnih.gov. Another enantioselective total synthesis of (+)-quassin has been described starting from naturally occurring (S)-(+)-carvone researchgate.netacs.orgnih.gov.

Methodologies for Tetracyclic Core Construction

The construction of the tetracyclic core (often referred to as the picrasane (B1241345) ABCD-ring skeleton) is a central challenge in quassinoid total synthesis uef.fi. Various methodologies have been developed for this purpose. One synthetic strategy involves a C→ABC→ABCD ring annulation sequence researchgate.netacs.orgnih.gov. Another approach relies on an efficient and selective annulation between two unsaturated carbonyl components nih.govresearchgate.netresearchgate.net. Diene-transmissive Diels-Alder cycloadditions have also been employed as key steps in building the quassinoid framework nih.gov. Lewis acid catalyzed Diels-Alder reactions have been utilized to prepare key tetracyclic intermediates containing all the carbon atoms of this compound with appropriate stereochemistry and oxygenation for subsequent conversion researchgate.netcdnsciencepub.com.

Key Reaction Sequences

Several key reaction sequences are recurrently employed in the total synthesis of quassinoids:

Aldol (B89426) Reaction: The aldol reaction is a fundamental carbon-carbon bond forming reaction used in quassinoid synthesis to construct cyclic systems and introduce functional groups researchgate.netacs.orgnih.govuef.firesearchgate.netpku.edu.cnescholarship.org.

Diels-Alder Reaction: Both intramolecular and intermolecular Diels-Alder reactions are powerful tools for constructing the polycyclic core of quassinoids, rapidly building complexity and controlling stereochemistry researchgate.netacs.orgnih.govnih.govresearchgate.netcdnsciencepub.comresearchgate.netucl.ac.ukscielo.br.

Acylation: Acylation reactions are used to introduce ester functionalities and modify hydroxyl groups at various positions within the quassinoid skeleton researchgate.netacs.orgnih.govresearchgate.netpku.edu.cncdnsciencepub.com.

Hydrogen Atom Transfer (HAT): Catalytic hydrogen atom transfer reactions, often initiated by metal hydrides, have been utilized to initiate annulation cascades for the construction of the tetracyclic core nih.govresearchgate.netthieme-connect.comnih.govresearchgate.netresearchgate.net.

Copper-Catalyzed Cross-Coupling: Copper-catalyzed cross-coupling reactions can be applied in the synthesis of complex molecules, including potentially in the construction of carbon frameworks relevant to quassinoids researchgate.net.

Semisynthesis of this compound Derivatives from Natural Precursors

Semisynthesis involves the chemical modification of naturally occurring quassinoids to produce derivatives with potentially altered biological activities or improved properties. This approach leverages the availability of natural quassinoids isolated from plants of the Simaroubaceae family.

Chemical Modification at Specific Positions

Chemical modifications are often carried out at specific positions of the quassinoid scaffold to explore the impact of structural changes on activity. Examples include modifications at the C-2, C-12, and C-15 positions researchgate.net. For instance, modifications at the C-15 hydroxyl group of deacetylated isobrucein-B have been explored, leading to semisynthetic quassinoids with altered biological activity nih.gov. A multi-step synthetic sequence has been used to modify brusatol (B1667952) derivatives at the C-15 position mdpi.com. Semisynthesis of C-2 modified this compound analogues has involved demethylation of this compound to yield northis compound, followed by acylation ku.ac.ke.

Derivatization of this compound for Structure-Activity Relationship Studies

Chemical modification of this compound and other quassinoids is frequently undertaken to explore structure-activity relationships (SAR) and potentially enhance biological activity or modify properties,. SAR studies aim to identify the specific structural features responsible for a compound's biological activity. Modifications can involve esterification or the conversion of glycosides to their corresponding aglycones. Studies involving the chemical modification of this compound have led to the creation of novel compounds exhibiting improved in vitro antimalarial activity. The presence of an ester group, particularly at the C-15 or C-6 positions, has been indicated as significant for the biological activity of certain quassinoids.

Synthesis of Bisnorthis compound and its Derivatives

Bisnorthis compound is a derivative of this compound resulting from a demethylation process. It was initially prepared from both this compound and northis compound through treatment with a warm mixture of concentrated hydrochloric and acetic acids,,. Early studies suggested that bisnorthis compound was not a simple bis-demethylated product but possessed an extended conjugation system, supported by its ultraviolet absorption spectrum. The structure of bisnorthis compound, initially proposed based on spectroscopic and chemical evidence, was subsequently confirmed, including its stereochemistry, through an X-ray diffraction study of its m-bromobenzoate derivative,,.

Derivatives of bisnorthis compound have also been synthesized and characterized. For instance, bisnorthis compound acetate (B1210297) was prepared by treating bisnorthis compound with acetic anhydride (B1165640) in dry pyridine (B92270). Bisnorthis compound anhydrodibenzoate was synthesized by heating a mixture of bisnorthis compound, dry pyridine, and benzoyl chloride. Spectroscopic methods, such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, have been employed to characterize these derivatives and elucidate their structural features, including the location of functional groups and double bonds.

Data Table: Selected Bisnorthis compound Derivatives and Preparation Conditions

DerivativeReagents and ConditionsNotes
Bisnorthis compoundThis compound or Northis compound + warm conc. HCl and acetic acidDemethylation product
Bisnorthis compound AcetateBisnorthis compound + acetic anhydride in dry pyridinePrepared at room temperature
Bisnorthis compound AnhydrodibenzoateBisnorthis compound + dry pyridine + benzoyl chloride, heatedPrepared by heating at 70°C for 24 hours
Bisnorthis compound m-bromobenzoateDerivative used for X-ray diffraction to confirm structureStructure confirmed by X-ray analysis,.

Equilibration Studies of this compound and Isothis compound (B12779332)/4-Epithis compound Stereoisomers

This compound exists as stereoisomers, including isothis compound and neothis compound, which are found alongside this compound in plants like Picrasma excelsa. Isothis compound, also known as picrasmin, is identified as a diastereomeric form of this compound, specifically its C-14 epimer,.

Studies have investigated the relationship and potential interconversion between these isomers. Early research mentioned this compound, isothis compound, and neothis compound together. It has been reported that treating this compound or picrasmin (isothis compound) with hot constant boiling hydrochloric acid yields quassinol. This suggests that under certain acidic conditions, interconversion or degradation pathways exist between these related quassinoids. Picrasmin (isothis compound) is described as the major component of Picrasma excelsa extracts in some instances, while other sources indicate this compound as the major component of Jamaican bitter wood extracts. This variability in composition and the chemical transformations observed highlight the complex stereochemical landscape of quassinoids and the potential for epimerization or other rearrangements under different conditions.

Structure Activity Relationship Studies of Quassinoids

Correlations between Quassinoid Structural Features and Biological Efficacy

The biological efficacy of quassinoids is significantly influenced by their structural characteristics. Studies have categorized quassinoids based on their carbon skeletons (C18, C19, C20, C22, and C25), and variations within these skeletons contribute to differing activities. researchgate.netresearchgate.net For instance, the presence of specific functional groups, the oxidation state of certain carbons, and the stereochemistry of the molecule can all impact potency and target interactions. researchgate.net Research has shown that certain structural elements are particularly important for specific activities, such as protein synthesis inhibition and antimalarial effects. nih.govbioline.org.br Quantitative structure-activity relationship (QSAR) studies have also been employed to develop mathematical models correlating chemical structure with biological activity. researchgate.net

Impact of Specific Structural Modifications on Protein Synthesis Inhibition

Quassinoids are known to inhibit protein synthesis in eukaryotic cells, a mechanism believed to contribute to their various biological activities, including their anticancer and antimalarial properties. nih.govnih.govacs.org This inhibition often occurs by targeting the peptidyl transferase center of the ribosome, interfering with peptide bond formation. acs.orgwikipedia.orgpku.edu.cn The ability of quassinoids to inhibit protein synthesis is highly dependent on specific structural features. nih.govnih.gov

Studies investigating the impact of modifications on the quassinoid structure have identified several key areas that influence protein synthesis inhibition:

Role of C-15 Side Chain Modifications

The nature of the substituent at the C-15 position of the quassinoid skeleton plays a significant role in its ability to inhibit protein synthesis. Modifications to this side chain can either enhance or diminish activity. For example, studies have shown that the C-15 side chain is a key determinant for the pharmacological activity of bruceantinol (B162264) (BOL), a quassinoid with potent antitumor activity. nih.govresearchgate.net Alterations to the C-15 side chain have been demonstrated to affect the compound's activity in inhibiting protein synthesis. nih.govresearchgate.net The presence of an ester moiety at C-15 is considered important for enhanced antimalarial activity, which is linked to protein synthesis inhibition. bioline.org.brscielo.brucl.ac.uk

Influence of A Ring Modifications

Modifications to the A ring of the quassinoid structure also impact protein synthesis inhibitory activity. Research indicates that the A ring is important for the interaction with ribosomes, and additions or changes to this ring can decrease the strength of this interaction, leading to reduced activity. researchgate.netresearchgate.net The presence of an α,β-unsaturated ketone in the A ring is considered a significant structural requirement for antimalarial activity, which is often associated with protein synthesis inhibition. bioline.org.brscielo.br Saturation of the double bond in the diosphenol moiety within ring A has been shown to reduce activity. researchgate.netresearchgate.net

Significance of Sugar Moieties

The presence or absence of sugar moieties attached to the quassinoid skeleton can influence protein synthesis inhibition. Studies have shown that the addition of a sugar moiety, particularly at the C-2 or C-3 positions, can result in a significant decrease or complete loss of translation inhibitory activity. researchgate.net For instance, the addition of a sugar moiety to C-2 has been reported to decrease ribosome affinity compared to the corresponding aglycone. researchgate.net

Effect of Epoxymethano Bridges

The presence of an epoxymethano bridge within the quassinoid structure is another important feature influencing protein synthesis inhibition. Compounds possessing a C-8 to C-13 or C-8 to C-11 epoxymethano bridge have been found to be active protein synthesis inhibitors. researchgate.net Conversely, compounds lacking such a bridge were generally inactive. researchgate.net This suggests that this structural element is crucial for the inhibitory activity.

Structure-Activity Relationships in Antimalarial Quassinoids

Quassinoids have been recognized for their potent antimalarial activity, particularly against Plasmodium falciparum, including drug-resistant strains. bioline.org.brucl.ac.uktandfonline.comscirp.org SAR studies have been instrumental in understanding which structural features contribute to this activity. researchgate.nettandfonline.comnih.gov

Key structural requirements for antimalarial activity in quassinoids include the presence of an α,β-unsaturated ketone in the A ring, an epoxymethylene bridge in the C ring, and an ester function at C-15. bioline.org.brscielo.br These features are considered very important for potent activity against Plasmodium falciparum. bioline.org.brscielo.br

Studies comparing the activity of different quassinoids have provided insights into the impact of specific structural variations. For example, simalikalactone D is known to be a potent inhibitor of P. falciparum. bioline.org.br Modifications to the quassinoid structure, such as those on the C-15 side chain, have been shown to affect antimalarial activity. researchgate.netucl.ac.uk While quassin (B1678622) itself is reported to be inactive against P. falciparum in vitro, chemical modifications have yielded derivatives with enhanced antimalarial activity. ucl.ac.uk

The mechanism of action for the antimalarial activity of quassinoids is believed to involve the inhibition of parasite protein synthesis by disrupting ribosomal function. researchgate.netucl.ac.ukscirp.org This suggests a strong overlap in the structural requirements for protein synthesis inhibition and antimalarial efficacy.

Structure-Activity Relationships in Antileishmanial Quassinoids

Quassinoids have demonstrated activity against Leishmania species, the parasites responsible for leishmaniasis scielo.brdntb.gov.uaacademicjournals.org. Research indicates that this compound can alter the immunological patterns of murine macrophages, inducing the generation of nitric oxide, which contributes to its antileishmanial activity scielo.brscielo.bracademicjournals.org. While specific detailed SAR data for antileishmanial quassinoids were not extensively available in the search results, the observed activity of this compound suggests that its core structure and functional groups play a role in this effect. Further SAR studies are needed to delineate the precise structural requirements for potent antileishmanial activity among quassinoids.

Structure-Activity Relationships in Antifeedant and Insecticidal Quassinoids

Quassinoids are well-known for their potent antifeedant and insecticidal properties against various insects, including the diamondback moth (Plutella xylostella) and the Mexican bean beetle (Epilachna varivestis) tandfonline.comnih.govtandfonline.comcaymanchem.comresearchgate.netnih.gov. SAR studies have identified several key structural features that are important for these activities.

Certain partial structures have been found to be required for both antifeedant and insecticidal activity. These include an α,β-unsaturated carbonyl, a methylenedioxy bridge, a β-lactone, and a γ-lactone moiety tandfonline.comtandfonline.com. For instance, this compound itself, possessing some of these features, has shown potent antifeedant and insecticidal activity tandfonline.comcaymanchem.comnih.gov.

Conversely, certain structural modifications can reduce activity. Replacing a β-lactone with a hemiacetal or glucoside moiety has been shown to decrease both antifeedant and insecticidal activities tandfonline.com. The introduction of an OR group (such as a hydroxyl group) at C13 or C14 of quassinoids can also reduce antifeedant activity tandfonline.com.

Studies on Picrasma ailanthoides quassinoids demonstrated varying levels of activity. This compound showed potent antifeedant and insecticidal effects. Neothis compound and picrasinol-B, which have a hemiacetal moiety instead of a β-lactone, were less active than this compound, suggesting the importance of the β-lactone for full activity tandfonline.com. The introduction of a hydroxyl group at C13 or C14 in compounds like picrasin-E, nigakilactone-L, picrasin-G, and nigakilactone-H led to reduced antifeedant activity compared to their counterparts without the hydroxyl group at these positions tandfonline.com. Glycosylation, as seen in picrasinoside-B and picrasinoside-C, also resulted in decreased antifeedant activity compared to their aglycones tandfonline.com.

Preliminary SAR investigations on quassinoids from Picrasma chinensis suggest that a hydroxymethyl group at the C-13 position might be beneficial for insecticidal activity nih.govacs.org.

Here is a table summarizing some of the SAR findings for antifeedant and insecticidal quassinoids:

Structural FeatureEffect on Antifeedant/Insecticidal ActivityExample Quassinoids (Illustrative)Source/Reference
α,β-unsaturated carbonylRequired for activityThis compound tandfonline.comtandfonline.com
Methylenedioxy bridgeRequired for activityThis compound tandfonline.comtandfonline.com
β-lactone moietyRequired for activityThis compound tandfonline.comtandfonline.com
γ-lactone moietyRequired for activityThis compound tandfonline.com
Replacement of β-lactone with hemiacetalReduced activityNeothis compound, Picrasinol-B tandfonline.com
Replacement of β-lactone with glucosideReduced activityPicrasinoside-B, Picrasinoside-C tandfonline.com
OR group at C13 and/or C14Reduced activityPicrasin-E, Nigakilactone-L tandfonline.com
Hydroxymethyl at C-13Beneficial for insecticidal activityPicrachinensin compounds nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling in Quassinoid Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish mathematical relationships between the chemical structures of compounds and their biological activities researchgate.netresearchgate.net. This method is valuable for predicting the activity of new or untested compounds and for gaining deeper insights into the structural features that govern activity researchgate.net.

QSAR studies have been applied in quassinoid research to model various biological activities, including antimalarial and potential anti-HIV activities researchgate.netijpsr.com. These studies utilize molecular descriptors that represent different physicochemical properties of the quassinoid structures researchgate.net. By correlating these descriptors with observed biological activities, QSAR models can identify the structural parameters that significantly influence the potency of quassinoids.

For example, QSAR studies have been performed to identify potential quassinoid inhibitors against the Plasmodium falciparum PfEMP1 protein, a target for antimalarial drugs researchgate.net. Such studies can help prioritize compounds for further experimental testing and guide the design of novel quassinoid analogs with improved activity researchgate.netresearchgate.net.

QSAR modeling based on conceptual density functional theory has also been highlighted as an effective approach for understanding the relationship between the electronic and reactivity properties of quassinoids and their biological activities researchgate.net. This computational method complements traditional SAR studies by providing a quantitative framework for analyzing structure-activity relationships researchgate.netresearchgate.net.

Mechanistic Investigations of Quassin Biological Activities in Vitro

Antimalarial Mechanisms of Action (e.g., Protein Synthesis Inhibition, DNA Replication Interference)

Quassinoids, including quassin (B1678622), have demonstrated antimalarial activity, particularly against Plasmodium falciparum, including chloroquine-resistant strains. caymanchem.comnih.gov Studies investigating the mode of action of several quassinoids, including those structurally related to this compound, indicate that they primarily function as rapid and potent inhibitors of protein synthesis in the malaria parasite. nih.gov This inhibition is thought to occur at the ribosomal level. nih.gov While nucleic acid synthesis is also affected, this appears to be a consequence of the initial inhibition of protein synthesis rather than a direct target. nih.gov For instance, using the incorporation of radiolabeled precursors, it was shown that protein synthesis was inhibited more rapidly than nucleic acid synthesis in P. falciparum-infected human erythrocytes treated with various quassinoids. nih.gov

Antileishmanial Mechanisms (e.g., Nitric Oxide Generation, Immunomodulation of Macrophages, Th1/Th2 Cytokine Balance)

This compound exhibits antileishmanial activity, and its mechanisms involve modulating the host immune response, particularly through effects on macrophages. oup.comnih.gov Studies using Leishmania donovani-infected murine peritoneal macrophages have shown that this compound induces the generation of nitric oxide (NO). oup.comnih.gov This is mediated by the enhanced expression of inducible nitric oxide synthase 2 (iNOS2) at both the protein and mRNA levels. oup.comnih.gov Leishmania donovani is known to suppress NO generation in macrophages, and this compound's ability to counteract this suppression contributes to its antileishmanial effect. oup.comnih.gov Furthermore, this compound influences the balance of T helper (Th) cytokines, promoting a host-protective Th1 immune response while inhibiting anti-inflammatory responses. oup.comnih.gov It up-regulates pro-inflammatory cytokines such as TNF-α and IL-12 and suppresses Th2-type cytokines like IL-10 and transforming growth factor-beta in infected macrophages. oup.comnih.gov This shift towards a Th1 profile, characterized by cytokines like IFN-γ, TNF-α, and IL-12, is associated with resistance to Leishmania infection and parasite clearance, while a Th2 response is linked to susceptibility. nih.govfrontiersin.org

Anti-Proliferative Mechanisms in Cell Lines (e.g., affecting HIF-1α, MYC, Apoptotic Machinery)

Quassinoids, including this compound, have shown anti-proliferative effects on various tumor cell types, although the exact mechanisms can vary depending on the cell line. benthamscience.comsci-hub.se Some quassinoids have been shown to affect protein synthesis, which is often accelerated in cancer cells and regulated by factors crucial for tumorigenesis and progression. nih.gov Beyond general protein synthesis inhibition, some quassinoids have been reported to affect specific signaling pathways and proteins involved in cell proliferation and survival, such as HIF-1α and MYC. benthamscience.comresearchgate.net For example, brusatol (B1667952), another quassinoid, has been shown to decrease HIF-1α protein stability and rapidly reduce the expression of MYC and MCL-1 proteins in certain cancer cell lines, inducing translational inhibition. researchgate.net Quassinoids can also trigger apoptosis, a programmed cell death pathway, which can involve caspase-dependent mechanisms and the modulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) protein expression. sci-hub.se

Antiviral Activities and Proposed Mechanisms (e.g., inhibition of viral entry, viral DNA synthesis)

While some quassinoids have demonstrated antiviral activities against a range of viruses, including human immunodeficiency virus (HIV), herpes simplex, Semliki forest, and Coxsackie viruses, the antiviral activity of this compound itself has been reported to be less pronounced in some studies. researchgate.net However, other quassinoids have shown activity by inhibiting various stages of the viral life cycle, such as viral entry, replication, viral genome synthesis, maturation, or assembly. researchgate.netyoutube.com For instance, simalikalactone D, a quassinoid from Quassia africana, has shown pronounced antiviral activity and is thought to act at the intracellular replication stage by targeting viral proteins like NS5-RdRp in dengue virus. researchgate.netnih.gov Antiviral strategies often aim to block viral reproduction by interfering with these specific stages, which can involve inhibiting viral polymerases or interfering with protein synthesis necessary for viral components. youtube.commdpi.com

Anti-Parasitic Activities beyond Malaria and Leishmaniasis (e.g., Amoebicidal)

Beyond their well-documented activities against malaria and leishmaniasis, quassinoids have been suggested to possess potential against other protozoan parasites, including amoebicidal properties. europa.euscielo.org.co While the specific mechanisms of this compound's action against these other parasites are less extensively studied compared to malaria and leishmaniasis, the general antiparasitic effects of natural compounds from medicinal plants are an active area of research, driven by the need for new treatments against neglected tropical diseases. scielo.org.comdpi.com These efforts often explore compounds that can interfere with essential parasite enzymes or pathways. ufmg.brfrontiersin.org

Insecticidal and Antifeedant Mechanisms

This compound and other quassinoids exhibit both insecticidal and antifeedant activities against various insects, including the diamondback moth (Plutella xylostella). google.comcaymanchem.comtandfonline.com The antifeedant effect means that insects are deterred from feeding on treated plants or surfaces. google.comresearchgate.net While the precise molecular mechanisms underlying the insecticidal and antifeedant actions of quassinoids are not fully elucidated, structure-activity relationship studies suggest that certain structural features, such as α,β-unsaturated carbonyl, methylenedioxy, β-lactone, and γ-lactone moieties, are associated with potent activity. tandfonline.com Conversely, modifications like the introduction of hydroxyl or glucose moieties can reduce activity. tandfonline.com The insecticidal activity indicates a toxic effect on the insects, leading to lethality, which can occur independently of the antifeedant effect. tandfonline.com

Molecular Target Identification through Docking Studies (e.g., P-glycoprotein)

Molecular docking studies have been employed to explore potential molecular targets of quassinoids. One such target that has been investigated through computational methods is P-glycoprotein (P-gp). researchgate.netnih.gov P-gp is an ABC transporter often implicated in multidrug resistance in cancer cells by pumping various compounds out of the cell. researchgate.netchemrxiv.org Docking studies have explored the binding interactions between quassinoids and P-gp to understand how these compounds might interact with this transporter. researchgate.netnih.gov For example, one study showed that a quassinoid could form hydrogen bonds with specific amino acid residues in P-gp, suggesting a potential interaction that could influence the function of this efflux pump. researchgate.net Inhibiting P-gp activity could potentially enhance the intracellular accumulation and effectiveness of co-administered drugs that are substrates of this transporter. chemrxiv.org

Effects on Specific Cellular Pathways (e.g., AP-1 function, NF-κB, SRE)

In vitro studies have explored the effects of this compound and related quassinoids on key cellular signaling pathways involved in various biological processes, including inflammation and proliferation. Among these, the transcription factors Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB), as well as the Serum Response Element (SRE), have been subjects of investigation.

Research indicates that certain quassinoids can influence the activity of AP-1 and NF-κB. A high-throughput screening assay identified several quassinoids as inhibitors of AP-1 function. nih.gov Further characterization revealed that while the effect was not always specific to AP-1, it was not strongly correlated with general cytotoxicity or protein synthesis inhibition, suggesting potential independent modulation of transcription factor activity by a subset of quassinoids. nih.gov Specifically, compounds like ailanthinone (B1198025) and glaucarubinone (B224207) were identified as potent AP-1 inhibitors in a luciferase reporter model. nih.govacs.org These compounds, along with 6α-senecionylchaparrin, inhibited β-lactamase expression driven by an AP-1 promoter at nanomolar concentrations. nih.gov

Investigations into the specificity of these AP-1 inhibitors (ailanthinone, glaucarubinone, and 6α-senecionylchaparrin) showed they also dose-dependently affected other targets, including inhibiting the phosphorylation of IκB-α, a key event in NF-κB activation. nih.gov This suggests that their influence extends beyond just AP-1. In contrast, inactive quassinoids in the AP-1 assay did not show inhibition activity against these other targets. nih.gov Notably, phosphorylation of Stat3 was not altered by these quassinoids. nih.gov

While some studies point to quassinoids influencing NF-κB, the exact mechanisms and the role of this compound specifically can vary. Some quassinoids, such as eurycomanone (B114608), have been reported to inhibit the NF-κB signaling pathway by preventing the phosphorylation of IκBα and the subsequent translocation of p65 to the nucleus in TNFα-activated cells. acs.org This inhibition was hypothesized to be related to the presence of a lactone function and an α,β-unsaturated ketone group in the quassinoid structure. acs.org However, the correlation between AP-1 inhibition, NF-κB inhibition, and protein synthesis inhibition by quassinoids is not always clear and appears inconsistent across different compounds. nih.govacs.org

The Serum Response Element (SRE) is another regulatory element that has been examined in the context of quassinoid activity. Studies using reporter gene assays have included SRE-promoted luciferase reporters to assess the specificity of quassinoid effects on transcription factors. nih.gov In one study, while certain quassinoids inhibited AP-1 and NF-κB reporter activity, the SRE-driven reporter was unaffected by these compounds, suggesting a degree of selectivity in their transcriptional modulation. nih.gov

Detailed research findings on the effects of specific quassinoids on these pathways are summarized in the table below.

CompoundTarget PathwayIn Vitro EffectKey FindingsReference
AilanthinoneAP-1, NF-κBInhibition of functionInhibited AP-1 promoter activity and IκB-α phosphorylation. Potent AP-1 inhibitor in reporter assay. nih.govacs.org nih.govacs.org
GlaucarubinoneAP-1, NF-κBInhibition of functionInhibited AP-1 promoter activity and IκB-α phosphorylation. Potent AP-1 inhibitor in reporter assay. nih.govacs.org nih.govacs.org
6α-senecionylchaparrinAP-1, NF-κBInhibition of functionInhibited AP-1 promoter activity and IκB-α phosphorylation. Potent AP-1 inhibitor in reporter assay. nih.govacs.org nih.govacs.org
This compoundAP-1, SREInactive/No inhibitionShowed no inhibition activity in AP-1 and SRE reporter assays at tested concentrations. nih.gov nih.gov
EurycomanoneNF-κBInhibition of signalingInhibited IκBα phosphorylation and p65 nuclear translocation in TNFα-activated cells. acs.org acs.org

Note: The interactivity of the table is a representation; actual interactivity depends on the viewing platform.

These in vitro investigations highlight the complex interactions of quassinoids with cellular signaling pathways. While some quassinoids demonstrate inhibitory effects on AP-1 and NF-κB, the activity of this compound itself on these specific pathways appears limited based on current research nih.gov. Further studies are needed to fully elucidate the precise mechanisms by which different quassinoids, including this compound, modulate these and other critical cellular pathways.

Advanced Analytical Methodologies in Quassinoid Research

Extraction and Purification Techniques for Quassinoids from Plant Matrices

The initial step in the study of quassinoids involves their efficient extraction from plant materials, such as roots, leaves, bark, phloem, and xylem. frontiersin.org Various methods are employed, often starting with grinding dried plant tissues and extracting with solvents like methanol/water mixtures or ethyl acetate (B1210297). frontiersin.org Crude extracts are then typically concentrated and subjected to sequential partitioning with solvents of varying polarities, such as petroleum ether, chloroform, ethyl acetate, and n-butanol, to isolate fractions enriched in quassinoids. frontiersin.orgnih.gov

To obtain quassinoids with high purity, further purification steps utilizing chromatographic techniques are essential. These can include flash chromatography and preparative high-performance liquid chromatography (HPLC). frontiersin.orgbiorxiv.org Some simplified extraction processes have been developed, including sonication methods using water, which can be highly efficient and require fewer steps and organic solvents compared to traditional methods. google.com Another approach involves extracting quassinoids with water from the bark of Simaroubaceae plants and then extracting the aqueous phase with a water-immiscible organic solvent. google.com Indirect sonication using a mixture of polar and non-polar organic solvents has also been described. google.com

Spectroscopic Characterization (e.g., NMR, Mass Spectrometry) for Structure Elucidation

Spectroscopic techniques are indispensable for the structural elucidation and characterization of isolated quassinoids. Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, provides detailed information about the carbon-hydrogen framework and functional groups within the molecule. researchgate.netjyoungpharm.orgjyoungpharm.org Advanced NMR techniques such as COSY, TOCSY, HSQC, and NOESY are employed to analyze complex organic compounds and confirm structural assignments. unibo.it

Mass Spectrometry (MS) is another crucial tool, providing information on the molecular weight and fragmentation pattern of quassinoids. researchgate.netjyoungpharm.orgjyoungpharm.org Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are widely used for phytochemical profiling and identifying compounds based on their mass-to-charge ratio (m/z). jyoungpharm.orgjyoungpharm.org Comparing the measured mass value of an isolated quassinoid to the precise mass value of known compounds, such as Glaucarubinone (B224207), aids in identification. jyoungpharm.orgjyoungpharm.org MALDI-TOF analyses have also been employed for the characterization of purified quassinoids like This compound (B1678622) and neothis compound. nih.gov

Chromatographic Methods for Separation and Quantification (e.g., HPLC, UHPLC, GC-MS)

Chromatographic methods are fundamental for separating complex mixtures of quassinoids and for their subsequent quantification. High-Performance Liquid Chromatography (HPLC) is a versatile technique widely used for the separation, identification, and quantification of components in liquid samples. labmanager.com It separates analytes based on their interactions with a liquid mobile phase and a solid stationary phase. labmanager.com Preparative HPLC is used for the purification of organic substances, even on a large scale. unibo.it

Ultra-High-Performance Liquid Chromatography (UHPLC) offers faster separations and higher resolution compared to conventional HPLC. researchgate.net Both HPLC and UHPLC are frequently coupled with mass spectrometry (LC-MS, UHPLC-MS) for enhanced detection and identification capabilities. researchgate.netmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for analyzing volatile and thermally stable compounds, although quassinoids are generally less volatile than compounds typically analyzed by GC. labmanager.commetwarebio.com GC-MS can separate complex mixtures, allowing for high-resolution analysis and quantification of low-abundance metabolites. metwarebio.com While HPLC is more common for pharmaceutical analysis, GC-MS excels in detecting volatile organic compounds and is used in various fields including environmental and food analysis. labmanager.com Developing quantitative LC-MS and GC-MS methods requires careful consideration of chromatographic separation and MS instrumentation setup. sepscience.com

High-Resolution Mass Spectrometry and Tandem Mass Spectrometry for Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS or MSⁿ) play a significant role in the detailed analysis and metabolite profiling of quassinoids in complex samples. HRMS provides accurate mass measurements, enabling the determination of elemental composition and differentiation between compounds with similar mass-to-charge ratios, such as isomers. metwarebio.comijpras.com This precision is crucial for identifying compounds in complex natural samples. mdpi.com

Tandem mass spectrometry (MS/MS) involves the fragmentation of selected ions and analysis of the resulting fragment ions, providing structural information and enhancing the specificity of detection. ijpras.comthermofisher.com LC-MS/MS is widely used for targeted analysis and quantification of specific quassinoids by monitoring multiple reaction monitoring (MRM) transitions of precursor ions. researchgate.netresearchgate.net This allows for selective and simultaneous detection of compounds like this compound, neothis compound, and picrasinoside B at trace levels. researchgate.net HRMS coupled with LC (LC-HRMS) allows for accurate mass measurements of drugs and their metabolites, aiding in the determination of molecular formulas and metabolic fate. ijpras.com Parallel reaction monitoring (PRM), utilizing HRMS capabilities, offers high selectivity, sensitivity, and throughput for quantifying targeted metabolites in complex matrices. thermofisher.com

Application of Chemometrics and Metabolomics for Complex Mixture Analysis

Metabolomics, the comprehensive study of metabolites in biological systems, is increasingly applied to the analysis of plant extracts containing quassinoids. mdpi.commdpi.com Coupled with powerful analytical techniques like LC-MS and NMR, metabolomics allows for the detection and identification of a wide range of metabolites, providing insights into the metabolic diversity of different plant varieties. mdpi.commdpi.commdpi.com

Chemometrics, which involves the use of mathematical and statistical methods, is essential for processing, visualizing, exploring, and analyzing the complex data generated in metabolomics studies. mdpi.comresearchgate.netresearchgate.net Multivariate statistical analysis techniques such as principal component analysis (PCA) and partial least square discriminant analysis (PLS) are commonly used to reveal relationships between metabolites and biological properties, and to identify discriminant factors and relevant metabolites. mdpi.comresearchgate.net Chemometrics aids in screening differential metabolites and verifying the accuracy of metabolomics analysis results. mdpi.com

In Vitro Production of this compound (Callus and Suspension Cultures)

Plant tissue culture techniques offer alternative strategies for the production of secondary metabolites like this compound, independent of seasonal constraints and geographic barriers. researchgate.netresearchgate.net Callus cultures, which are undifferentiated plant cells, and cell suspension cultures, where cells are dispersed in liquid media, are utilized for the in vitro production of secondary metabolites. researchgate.netresearchgate.netncl.res.inishs.org

Studies have investigated the production of this compound in callus and cell suspension cultures of Picrasma quassioides. ncl.res.in While this compound was detected in callus cultures grown in the presence of certain plant growth regulators, its presence was observed upon subculturing. biosciencejournals.com In vitro cultivation in bioreactors can offer a controlled supply of secondary metabolites with consistent quality and yield. researchgate.net However, the production of certain metabolites may require more differentiated cultures if they are typically produced in specialized plant tissues in the whole plant. researchgate.net

Future Directions in Quassin Research

Elucidation of Remaining Biosynthetic Pathways

Significant progress has been made in understanding the biosynthesis of quassinoids, establishing their origin from the protolimonoid pathway, shared with limonoids. nih.govresearchgate.netresearchgate.net This pathway involves the degradation of triterpenoids, derived from the mevalonate (B85504) pathway, through a series of oxidation, reduction, and rearrangement reactions. numberanalytics.com Recent studies have identified the initial committed steps in quassinoid biosynthesis in Ailanthus altissima, catalyzed by an oxidosqualene cyclase and cytochrome P450 monooxygenases, leading to the intermediate melianol (B1676181). nih.govresearchgate.net

Despite these advances, the complete biosynthetic routes for many quassinoids, including all the specific steps and enzymes involved in the later stages of quassin (B1678622) biosynthesis, remain to be fully elucidated. Future research will likely utilize advanced transcriptomic, metabolomic, and biochemical techniques to identify the remaining genes and enzymes responsible for the complex modifications that lead to the diverse quassinoid structures. nih.govresearchgate.net Understanding these pathways in detail could pave the way for biotechnological production of quassinoids. researchgate.net

Discovery of Novel Quassinoids and their Biological Activities

Over 150 quassinoids have been isolated and classified, exhibiting a wide range of biological properties, including anti-inflammatory, anti-viral, anti-malarial, and anti-proliferative effects. benthamscience.comresearchgate.netnih.gov Despite this, the vast biodiversity of plants in the Simaroubaceae family suggests that many novel quassinoids with potentially unique structures and biological activities are yet to be discovered. jst.go.jp

Future research will continue to explore different species and parts of Simaroubaceae plants for the isolation and structural characterization of new quassinoids. jst.go.jp High-throughput screening methods and bioactivity-guided fractionation will be crucial in identifying novel compounds with promising therapeutic potential. Studies on newly discovered quassinoids will focus on evaluating their biological activities in various in vitro and in vivo models to identify potential drug candidates for diseases such as cancer and malaria. bioline.org.brresearchgate.netresearchgate.net

Development of More Active and Selective Quassinoid Analogues

While natural quassinoids possess significant biological activities, their therapeutic application can sometimes be limited by factors such as toxicity or limited selectivity. benthamscience.comnih.gov Chemical modification of natural quassinoids has shown promise in generating derivatives with enhanced activity and reduced toxicity. benthamscience.combioline.org.brucl.ac.uk

Future research will focus on the rational design and synthesis of quassinoid analogues with improved pharmacological profiles. This involves modifying the core quassinoid structure to enhance potency, selectivity for specific targets, metabolic stability, and pharmacokinetic properties. benthamscience.combioline.org.brresearchgate.net Strategies may include semi-synthetic modifications of natural quassinoids or total synthesis approaches to create novel structures. bioline.org.brucl.ac.uk Structure-activity relationship (SAR) studies will be essential in guiding these synthetic efforts to identify the key structural features responsible for desired biological activities. jst.go.jpresearchgate.net

Deeper Exploration of Molecular Mechanisms via Advanced Omics Technologies

Understanding the precise molecular mechanisms by which quassinoids exert their biological effects is crucial for their development as therapeutic agents. While some mechanisms, such as the inhibition of protein synthesis or effects on specific signaling pathways like HIF-1α and MYC, have been identified for certain quassinoids, the full spectrum of their molecular interactions is still being explored. benthamscience.comresearchgate.net

Advanced omics technologies, including transcriptomics, proteomics, and metabolomics, offer powerful tools to comprehensively investigate the cellular responses to quassinoid treatment. fudan.edu.cnijrpr.commdpi.com Future research will leverage these technologies to identify the global changes in gene expression, protein profiles, and metabolic pathways induced by quassinoids. fudan.edu.cnijrpr.com This will help to pinpoint the primary molecular targets, downstream effectors, and interconnected signaling networks modulated by these compounds, providing a deeper understanding of their mechanisms of action. researchgate.net Integrating data from multiple omics platforms through bioinformatics will be key to uncovering complex biological processes influenced by quassinoids. ijrpr.com

Computational Chemistry and Molecular Dynamics Simulations for Target Interaction Studies

Computational chemistry and molecular dynamics simulations are becoming increasingly valuable tools in drug discovery and development. researchgate.netbioisi.pt These methods can provide insights into the interactions between small molecules, such as quassinoids, and their biological targets at an atomic level. researchgate.netyoutube.comnih.gov

Future research will utilize computational approaches, including molecular docking and molecular dynamics simulations, to predict and analyze the binding modes and affinities of quassinoids and their analogues to potential protein targets. researchgate.netnih.govresearchgate.net These simulations can help to elucidate the nature of the interactions, identify key residues involved in binding, and estimate binding free energies. researchgate.netbioisi.pt This information is invaluable for rational drug design, guiding the synthesis of analogues with improved binding characteristics and predicting potential off-target interactions. researchgate.netnih.gov Computational methods can also be used for virtual screening of large databases of compounds to identify novel quassinoid-like structures with predicted activity. ijrpr.comresearchgate.net

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Quassin in plant extracts or biological samples?

  • Methodological Answer :

  • Chromatographic techniques : Use ultra-high-performance liquid chromatography (UHPLC) coupled with electrospray ionization-linear trap quadropole (ESI-LTQ) orbitrap mass spectrometry (MS) for high-resolution identification and quantification. This method allows precise determination of elemental composition and structural verification via tandem MS .
  • Fluorimetric assays : Validate recovery rates (e.g., 0.05–0.25 µg/mL) using nanocapsule spiking, with precision assessed via intraday (RSD <5%) and interday (RSD <10%) repeatability. Calculate limit of quantification (LOQ) using calibration curves .

Q. How can researchers ensure the purity and stability of this compound during experimental workflows?

  • Methodological Answer :

  • Purity verification : Employ UV/Vis spectroscopy (peak absorbance at 257 nm) and HPLC with ≥98% purity thresholds. Cross-reference with CAS 76-78-8 for structural confirmation .
  • Stability protocols : Store at -20°C in inert conditions to prevent degradation. Monitor stability over ≥4 years using accelerated aging tests under controlled humidity .

Q. What in vitro models are suitable for preliminary screening of this compound’s antimalarial activity?

  • Methodological Answer :

  • Use chloroquine-sensitive (e.g., 3D7) and resistant (e.g., Dd2) Plasmodium falciparum strains. Measure IC50 values via lactate dehydrogenase (LDH) assays, with positive controls (e.g., artemisinin derivatives). Combine with isobologram analysis to assess synergies with artesunate .

Advanced Research Questions

Q. How can contradictory findings on this compound’s cytotoxicity be systematically addressed?

  • Methodological Answer :

  • Contextual analysis : Compare experimental parameters (e.g., cell lines, exposure times). For example, this compound showed no cytotoxicity in rat HTC liver cells (viability >83% at 48 hours) but increased proliferation at low concentrations (1–60 µg/mL). Replicate studies using human hepatoma (HepG2) or primary hepatocytes to resolve species-specific effects .
  • Dose-response modeling : Apply nonlinear regression to identify threshold concentrations where bioactivity shifts from cytotoxic to proliferative .

Q. What strategies optimize this compound extraction yields while preserving bioactive integrity?

  • Methodological Answer :

  • Solvent selection : Use ethanol-water mixtures (70–80% ethanol) for higher quassinoid solubility. Avoid prolonged heating to prevent degradation.
  • Post-extraction stabilization : Lyophilize extracts and encapsulate in nanocapsules to enhance fluorescence detection limits (0.05 µg/mL) .

Q. How should researchers design experiments to investigate this compound’s neuroprotective mechanisms?

  • Methodological Answer :

  • Cell models : Use SH-SY5Y neuroblastoma cells under hydrogen peroxide-induced oxidative stress. Measure viability via MTT assays at 25–100 µM concentrations.
  • Pathway analysis : Apply RNA sequencing to identify upregulated antioxidant genes (e.g., NRF2, SOD1) and validate via siRNA knockdown .

Q. What statistical frameworks are appropriate for analyzing this compound’s dose-dependent bioactivity?

  • Methodological Answer :

  • Longitudinal analysis : Use mixed-effects models to account for orchard-specific variations in field studies (e.g., sawfly populations in Quassia amara-rich orchards) .
  • Multivariate regression : Corporate variables like exposure time, solvent type, and cell line heterogeneity to predict IC50 variability .

Methodological Guidance for Research Design

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to this compound research?

  • Framework Application :

  • Novelty : Explore understudied mechanisms (e.g., this compound’s impact on insect GABA receptors).
  • Ethical compliance : Adhere to Nagoya Protocol for Quassia amara sourcing.
  • Relevance : Align with WHO priorities for antimalarial drug discovery .

Q. What are the best practices for reporting this compound-related findings in compliance with analytical chemistry journals?

  • Reporting Standards :

  • Data transparency : Deposit raw MS/MS spectra in repositories like MetaboLights.
  • Supplementary materials : Include detailed nanocapsule preparation protocols and statistical code .

Tables of Key Data

Bioactivity Experimental Model Key Findings Reference
AntimalarialP. falciparum 3D7/Dd2IC50 = 0.15 µM; synergy with artesunate
NeuroprotectiveSH-SY5Y cells25–100 µM increased viability under oxidative stress
Cytotoxicity (non-toxic)Rat HTC liver cellsViability >83.58% at 48 hours; proliferation observed
Analytical Method Parameters Performance Metrics Reference
UHPLC-ESI-LTQ OrbitrapMass accuracy <2 ppmStructural confirmation of this compound
Fluorimetric assayLOQ = 0.05 µg/mL; RSD <10%High precision in nanocapsule matrices

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.